molecular formula C5H7NO2 B1675273 L-Propargylglycine CAS No. 23235-01-0

L-Propargylglycine

Cat. No. B1675273
CAS RN: 23235-01-0
M. Wt: 113.11 g/mol
InChI Key: DGYHPLMPMRKMPD-BYPYZUCNSA-N
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Description

L-Propargylglycine is a non-proteinogenic L-alpha-amino acid. It is an L-alanine in which one of the methyl hydrogens has been replaced by an ethynyl group . It’s used as an affinity labeling reagent for gamma-cystathionase and other enzymes .


Synthesis Analysis

L-Propargylglycine has been used in the synthesis of propargyl derivatives, which are used as synthetic intermediates and building blocks . A protocol for the total synthesis of (–)-epiquinamide involving the L-proline-catalyzed one-pot sequential α-amination/propargylation of aldehyde 1 (R = H) was established .


Molecular Structure Analysis

The molecular formula of L-Propargylglycine is C5H7NO2 . Its average mass is 113.115 Da and its monoisotopic mass is 113.047676 Da .


Physical And Chemical Properties Analysis

L-Propargylglycine has a density of 1.2±0.1 g/cm3, a boiling point of 272.1±35.0 °C at 760 mmHg, and a flash point of 118.3±25.9 °C . It has 3 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Enzyme Interaction and Inactivation

L-Propargylglycine has been studied for its interactions with various enzymes. Tanase and Morino (1976) demonstrated that L-Propargylglycine acts as an amino acid substrate in transamination reactions catalyzed by cytosolic and mitochondrial aspartate aminotransferases from pig heart. The presence of 2-oxoglutarate or pyruvate results in the gradual irreversible inactivation of these isoenzymes, significantly accelerated by formate ion (Tanase & Morino, 1976). Similarly, Johnston et al. (1979) found that L-Propargylglycine induces mechanism-based inactivation of cystathionine gamma-synthase and methionine gamma-lyase, two pyridoxal phosphate-dependent enzymes of methionine metabolism (Johnston et al., 1979).

Applications in Peptide and Polymer Synthesis

The integration of L-Propargylglycine into peptides and polymers has been a focus of research. Willisch et al. (1991) incorporated propargylglycine into a protected tripeptide, studying its effects on prolyl 4-hydroxylase activity and collagen biosynthesis (Willisch et al., 1991). Huang et al. (2010) synthesized poly(dl-propargylglycine) and poly(γ-benzyl-l-glutamate-co-dl-propargylglycine) for applications in biorecognition, demonstrating their effectiveness in lectin binding experiments (Huang et al., 2010).

Metabolic Studies

Studies have also explored the metabolic consequences of L-Propargylglycine. Shinozuka et al. (2005) investigated the metabolic effects of affinity labeling of cystathionase and alanine aminotransferase by L-Propargylglycine in vivo. They found significant decreases in hepatic cystathionase activity, accompanied by alterations in urinary excretion of certain amino acids (Shinozuka et al., 2005).

Studying Hydrogen Sulphide Inhibition

L-Propargylglycine has been used to study the inhibition of hydrogen sulphide production. Al Ubeed et al. (2019) explored how propargylglycine (PAG) affects postharvest changes in pak choy, a green leafy vegetable, in relation to hydrogen sulphide production (Al Ubeed et al., 2019).

Safety And Hazards

L-Propargylglycine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(2S)-2-aminopent-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYHPLMPMRKMPD-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941728
Record name 2-Aminopent-4-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Propargylglycine

CAS RN

23235-01-0, 198774-27-5
Record name L-Propargylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023235010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminopent-4-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-aminopent-4-ynoic acid
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Record name PROPARGYLGLYCINE, L-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,070
Citations
M Johnston, D Jankowski, P Marcotte, H Tanaka… - Biochemistry, 1979 - ACS Publications
… At time zero, 20 µ of 1.0 mM L-propargylglycine was added to bring the final reactionto 50 … (B) fully inactivated by L-propargylglycine. Isoelectrofocusing was performed across a pH …
Number of citations: 107 pubs.acs.org
J Ohta, T Ubuka, H Kodama, K Sugahara… - … et Biophysica Acta (BBA …, 1997 - Elsevier
… time after the administration of d,l-propargylglycine, up to 8 h, and … ,l-propargylglycine corresponded to 2–7% of the propargylglycine administered when the dose of d,l-propargylglycine …
Number of citations: 3 www.sciencedirect.com
Z Jianying, Y Machida, K Sugahara… - Journal of Chromatography …, 1994 - Elsevier
… An experimental animal model with cystathioninuria was obtained by the injection of n,L-propargylglycine into rats. The concentrations of o,L-propargylglycine in urine, several tissues …
Number of citations: 11 www.sciencedirect.com
P Marcotte, C Walsh - Biochemistry, 1976 - ACS Publications
… L-Propargylglycine is a substrate but not an inactivator of L-amino acidoxidase and the product that accumulates in the nonnucleophilic N-2hydroxyethylpiperazine-Av-2-ethanesulfonic …
Number of citations: 102 pubs.acs.org
S SHINOZIJKA, S TANASE… - European Journal of …, 1982 - Wiley Online Library
… T o assess the degree of the specificity of L-propargylglycine for labeling proteins in vivo, a liver extract, prepared from a mouse treated with radioactive L-propargylglycine, was sub…
Number of citations: 21 febs.onlinelibrary.wiley.com
G Burnett, P Marcotte, C Walsh - Journal of Biological Chemistry, 1980 - Elsevier
… In this study we have determined the K, of L-propargylglycine to be 3.9 mM at 37C (temperature-sensitive inactivation) with a limiting kinact of 0.26 min-`. Inactivation proceeds to 97 to …
Number of citations: 72 www.sciencedirect.com
J Mitra, D Bhattacharyya - FEBS Open Bio, 2013 - Elsevier
… ▸ We describe the suicide inactivation of l-amino acid oxidase by l-propargylglycine (LPG). ▸ Protection against inactivation by l-Phe indicates modification at the substrate binding site. …
Number of citations: 19 www.sciencedirect.com
NR Oosterhuis, ARS Frenay, S Wesseling, PM Snijder… - Nitric Oxide, 2015 - Elsevier
… or availability induces hypertension and proteinuria, which is prevented by concomitant blockade of the H 2 S producing enzyme cystathionine γ-lyase (CSE) by d,l-propargylglycine (…
Number of citations: 26 www.sciencedirect.com
S Tanase, Y Morino - Biochemical and biophysical research …, 1976 - Elsevier
… L-Propargylglycine serves as an amino acid substrate in the … Incubation of these isoenzymes with L-propargylglycine … that the modification by L-propargylglycine is restricted to the active …
Number of citations: 47 www.sciencedirect.com
J Zhang, M Zhang, D Ma, K Sugahara, H Kodama - Metabolism, 1998 - Elsevier
… L-propargylglycine and N-acetylpropargylglycine in urine samples and several tissues of D,L-propargylglycine… urine of D,Lpropargylglycine-treated rats. 17-19 In a recent study, we have …
Number of citations: 2 www.sciencedirect.com

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